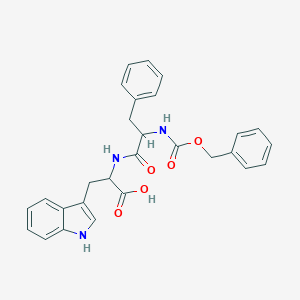
Z-Phe-Trp-OH
Übersicht
Beschreibung
Z-Phe-Trp-OH is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields such as drug development, cancer research, and neuroscience. This peptide is composed of three amino acids, namely Z-phenylalanine, tryptophan, and hydroxyl, and has a molecular formula of C30H28N4O4.
Wissenschaftliche Forschungsanwendungen
Controlled Self-Assembly of Modified Aromatic Amino Acids
The study by (Gour et al., 2021) reports the self-assembly of Z-Phe-OH, Z-Trp-OH, and other modified amino acids into well-defined morphologies such as fibers and spherical structures. These self-assembled structures were characterized through microscopic and spectroscopic techniques, exploring the mechanism of formation through solution state 1H NMR. The research indicates significant potential for the simple fabrication and design of novel materials with diverse applications, marking an important advancement in the field of material science.
Photocatalytic Hydrogen Evolution
Research by (Gao et al., 2019) explores the fabrication of a Z-scheme system consisting of defect-rich g-C3N4 nanosheets and defect-rich TiO2 nanoparticles, showcasing superior photocatalytic hydrogen evolution. The study highlights the critical role of defects in constructing Z-scheme systems and suggests potential applications in CO2 reduction and water purification.
Synthesis of Peptides in Organic Solvents
Research by (Anisimova et al., 1994) delves into the enzymatic condensation of peptide fragments in organic solvents, showcasing the synthesis of peptides like Z-Ala-Ala-Phe-OH in different organic solvents and under various conditions. The study provides insights into the field of peptide chemistry, demonstrating the versatility and potential of enzymes in organic synthesis.
Peptide Synthesis and Molecular Recognition
(Lei & Tong, 2005) present an integrated microchip for the selective recognition of Z-L-Phe-OH-NBD using molecular imprinting techniques. This research highlights the potential of molecular imprinting in creating highly selective and efficient systems for molecular recognition, offering promising avenues for advancements in analytical chemistry and diagnostics.
Wirkmechanismus
Target of Action
Z-Phe-Trp-OH, also known as L-Tryptophan, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-, is a dipeptide consisting of tryptophan and phenylalanine . It has been reported to have inhibitory activity on angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure . Additionally, it has been found to interact with bacterial cell walls, making it an effective antimicrobial agent .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. For instance, it inhibits ACE, leading to a decrease in blood pressure . As an antimicrobial agent, it interacts with the cell wall of bacteria, causing surface rupturing and killing . The compound’s hydrophobicity aids in its smooth entry into target organs through hydrophobic interactions with membrane lipid bilayers .
Biochemical Pathways
This compound is involved in several biochemical pathways. Tryptophan, one of the amino acids in this dipeptide, is catabolized by complex metabolic pathways . Several of the resulting tryptophan metabolites are bioactive and play central roles in physiology and pathophysiology . Furthermore, the compound is involved in the self-assembly of modified aromatic amino acids, forming well-defined morphologies such as fibers, spherical, and flower-like self-assembled structures .
Pharmacokinetics
It is known that the compound’s hydrophobicity plays a significant role in its absorption and distribution within the body .
Result of Action
The result of this compound’s action is multifaceted. Its inhibition of ACE leads to a decrease in blood pressure . As an antimicrobial agent, it causes surface rupturing and killing of bacteria . Furthermore, its involvement in the self-assembly of modified aromatic amino acids leads to the formation of various structures with potential applications in material science .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence behavior and higher hydrophobicity against bacterial cell walls make it an effective antimicrobial fluorescent agent . Additionally, the compound’s UV and fluorescence spectra, which are advantageous for fluorescence-based diagnostics and treatments of biological diseases, can be influenced by the environment .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The biochemical properties of “Z-Phe-Trp-OH” are closely related to its structure, which includes a tryptophan residue. Tryptophan and its metabolites are known to interact with various enzymes, proteins, and other biomolecules . For instance, tryptophan metabolites can signal through cellular receptors, which exhibit expression that is tissue-specific and is regulated temporarily after stimulation by inflammatory cues .
Cellular Effects
The cellular effects of “this compound” are likely to be influenced by its tryptophan component. Tryptophan and its metabolites play central roles in maintaining neurological function, immunity, and homeostasis in the body . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “this compound” is not fully understood. It is known that tryptophan and its metabolites can exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A study has shown that a tryptophan derivative demonstrated an antinociceptive effect close to that of diclofenac in the acetic acid-induced writhing test in mice .
Dosage Effects in Animal Models
The effects of “this compound” at different dosages in animal models have not been extensively studied. It is known that elevated dietary tryptophan has a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates .
Metabolic Pathways
“this compound” is likely to be involved in the metabolic pathways of tryptophan. Tryptophan is metabolized via complex pathways, including the kynurenine pathway and the serotonin production pathway .
Transport and Distribution
It is known that tryptophan and its metabolites can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that tryptophan and its metabolites can be localized in various subcellular compartments .
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)16-21-17-29-23-14-8-7-13-22(21)23)24(15-19-9-3-1-4-10-19)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJAHPOAFDDPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318684 | |
| Record name | N-[(Benzyloxy)carbonyl]phenylalanyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16856-28-3 | |
| Record name | NSC334025 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Benzyloxy)carbonyl]phenylalanyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

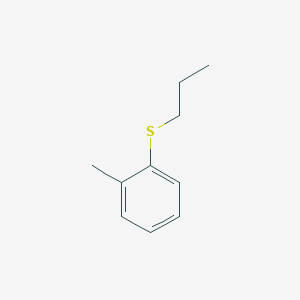
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
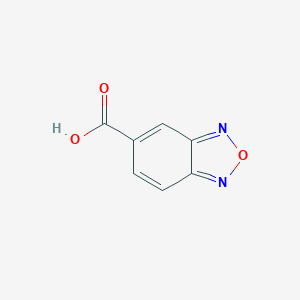
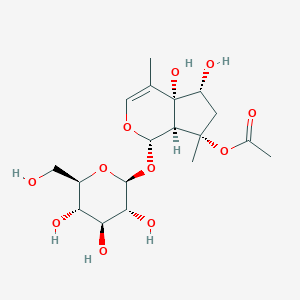
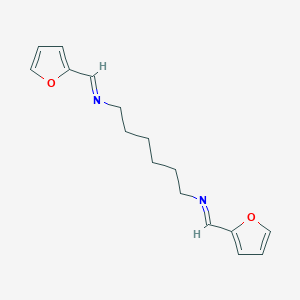
![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)

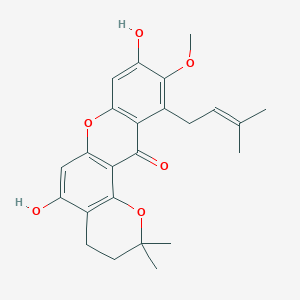


![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)
